molecular formula C12H12ClN3OS B2475973 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391863-43-7

2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2475973
CAS No.: 391863-43-7
M. Wt: 281.76
InChI Key: JXLHARRBBAGJNO-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C12H12ClN3OS and its molecular weight is 281.76. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study by Gomha et al. (2017) reported that thiazole and 1,3,4-thiadiazole derivatives show potent anticancer activities, especially against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
  • Another research by Gomha et al. (2015) synthesized novel thiadiazole derivatives incorporating the pyrazole moiety as anticancer agents, indicating their potential in cancer treatment (Gomha et al., 2015).

Antimicrobial and Cytotoxic Activities

  • Dawbaa et al. (2021) synthesized new thiazole derivatives and evaluated them for antimicrobial and cytotoxic activities, finding significant effects against certain bacteria and cancer cell lines (Dawbaa et al., 2021).

Corrosion Inhibition

  • Kaya et al. (2016) conducted a study on the inhibition performance of thiadiazole derivatives against corrosion of iron, demonstrating their potential as effective corrosion inhibitors (Kaya et al., 2016).

Herbicidal Activity

  • A study by Liu and Shi (2014) on N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showed moderate to good selective herbicidal activity (Liu & Shi, 2014).

Antihypertensive Properties

  • Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity, indicating their potential as antihypertensive agents (Turner et al., 1988).

Fungicidal Activity

  • Chen et al. (2000) prepared thiadiazole derivatives as potential fungicides, demonstrating high fungicidal activity against rice sheath blight (Chen et al., 2000).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it might bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it might be well-absorbed in the body. Its exact distribution, metabolism, and excretion patterns remain to be determined.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and how it modulates their activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .

Properties

IUPAC Name

2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-7-5-3-4-6-9(7)11-15-16-12(18-11)14-10(17)8(2)13/h3-6,8H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLHARRBBAGJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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